molecular formula C30H42N7O18P3S B048042 4-coumaroyl-CoA CAS No. 119785-99-8

4-coumaroyl-CoA

Cat. No.: B048042
CAS No.: 119785-99-8
M. Wt: 913.7 g/mol
InChI Key: DMZOKBALNZWDKI-MATMFAIHSA-N
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Mechanism of Action

Target of Action

The primary target of 4-coumaroyl-CoA is the enzyme 4-coumarate: CoA ligase (4CL) . This enzyme plays a central role in the biosynthesis of phenylpropanoids such as lignins, flavonoids, and coumarins . It catalyzes the formation of the coenzyme A thioester of cinnamates such as 4-coumaric, caffeic, and ferulic acids .

Mode of Action

The mode of action of this compound involves its interaction with the 4CL enzyme. The enzyme 4CL activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA . This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .

Biochemical Pathways

This compound is a central intermediate in the phenylpropanoid pathway . This pathway branches into several metabolic routes, one leading to flavonoid synthesis and another leading to lignin synthesis . The biosynthesis of lignin and flavonoids shares a key intermediate, this compound .

Pharmacokinetics

It is known that this compound is generated in nature from phenylalanine, which is converted by phenylalanine ammonia lyase (pal) to trans-cinnamate . Trans-cinnamate is hydroxylated by trans-cinnamate 4-monooxygenase to give 4-hydroxycinnamate (i.e, coumarate). Coumarate is condensed with coenzyme-A in the presence of 4-coumarate-CoA ligase .

Result of Action

The action of this compound results in the production of various secondary metabolites found in plants. These products include lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and other phenylpropanoids . For example, naringenin, a flavanone, is synthesized using this compound as the starter unit .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the expression of 4CL genes in tea plants, which are involved in phenylpropanoids biosynthesis, was found to be sensitive to mechanical wounding and UV-B light . This suggests that environmental stress can influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

4-Coumaroyl-CoA plays a significant role in plant secondary metabolism, particularly in the phenylpropanoid pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, 4-coumarate-CoA ligase (4CL) catalyzes the formation of this compound from 4-coumaric acid . This compound is a key intermediate in the biosynthesis of flavonoids and lignin, which are known for their numerous nutritional and medicinal applications .

Cellular Effects

This compound influences various cellular processes. It is involved in the synthesis of lignin, a major component of the plant cell wall, which provides mechanical support and enhances the compressive strength of cells . It also contributes to the biosynthesis of flavonoids, which have antioxidant, anticancer, and anti-inflammatory activities .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into different phenylpropanoid derivatives. The enzyme 4-coumarate-CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA . This compound is then cyclized by the enzyme coumarate:CoA ligase (CCL) to form this compound, which is the key intermediate in coumarin biosynthesis .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, which provides precursors for numerous secondary metabolites in plants . This pathway leads to the biosynthesis of various specialized metabolites such as flavonoids, coumarins, lignans, and lignin .

Subcellular Localization

This compound is localized in the peroxisome . The peroxisome targeting signal 1 in the C-terminal region of certain 4-coumarate: CoA ligases (4CLs) directs these enzymes to the peroxisome

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-coumaroyl-CoA involves the enzyme 4-coumarate: CoA ligase, which catalyzes the formation of the thioester from 4-coumaric acid and coenzyme A. This reaction requires ATP and results in the formation of this compound, AMP, and diphosphate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the enzymatic synthesis using 4-coumarate: CoA ligase is a key method. This enzyme is often expressed in heterologous systems such as Escherichia coli to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Coumaroyl-CoA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phenylpropanoids, flavonoids, and lignin precursors .

Scientific Research Applications

4-Coumaroyl-CoA has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of various phenolic compounds and as a substrate in enzymatic studies.

    Biology: It plays a role in the study of plant metabolic pathways and the biosynthesis of secondary metabolites.

    Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of biofuels and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the phenylpropanoid pathway and its involvement in the biosynthesis of a wide range of secondary metabolites. Its formation and utilization are tightly regulated, making it a crucial intermediate in plant metabolism .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxyphenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-8,15-16,19,23-25,29,38,41-42H,9-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/b8-5+/t19-,23-,24-,25+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZOKBALNZWDKI-MATMFAIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028841
Record name p-Coumaroyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

913.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119785-99-8
Record name Coenzyme A, S-[(2E)-3-(4-hydroxyphenyl)-2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119785-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Coumaroyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119785998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Coumaroyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COUMAROYL-COA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9S49N6ER4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Coumaroyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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